4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings and butan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, which can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids. The butan-2-yl groups are introduced through alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole rings can interact with enzymes and receptors, modulating their activity. The butan-2-yl groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Butan-2-yl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole
- 4-Butan-2-yl-2-[3-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole
Uniqueness
4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole is unique due to the presence of two oxazole rings and butan-2-yl groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3 |
InChI Key |
PZPUGMDGPIPICI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)CC |
Origin of Product |
United States |
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